4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenol, followed by a coupling reaction with a benzamide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The trifluoromethyl groups can be involved in radical reactions, leading to the formation of different products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s binding affinity to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C21H12F6N2O4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H12F6N2O4/c22-20(23,24)13-2-1-3-15(10-13)28-19(30)12-4-7-16(8-5-12)33-18-9-6-14(21(25,26)27)11-17(18)29(31)32/h1-11H,(H,28,30) |
InChI Key |
DASWWMMGKRMVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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